Product packaging for Lanthanum--platinum (1/5)(Cat. No.:CAS No. 12031-25-3)

Lanthanum--platinum (1/5)

Cat. No.: B14715934
CAS No.: 12031-25-3
M. Wt: 1114.3 g/mol
InChI Key: WFDXKDLRHSBGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Context within Intermetallic Compound Systems

Intermetallic compounds are a distinct class of materials characterized by a highly ordered crystalline structure, where different metallic elements occupy specific sites within the crystal lattice. frontiersin.org Unlike disordered alloys, which feature random atomic arrangements, intermetallics possess a defined stoichiometry and long-range atomic order. magtech.com.cn This atomic precision results in unique electronic structures and geometric effects, which in turn give rise to properties that are often superior to their constituent elements or corresponding disordered alloys. frontiersin.org

The formation of intermetallic compounds like LaPt₅ is driven by strong chemical bonding between the constituent atoms. frontiersin.org The platinum-based intermetallics, in particular, have garnered significant attention. frontiersin.orgmagtech.com.cn They often combine a precious metal (like platinum) with a more reactive, electropositive metal (like lanthanum). frontiersin.org Research into these systems explores how the combination of different elements in an ordered structure can lead to novel material characteristics. The synthesis of such compounds often requires high-temperature methods, such as arc-melting, to overcome the high melting points of the constituent metals and facilitate the ordering process. mdpi.com

The LaPt₅ compound crystallizes in the hexagonal CaCu₅-type structure. materialsproject.org This structure is a common arrangement for AB₅ intermetallic compounds. The specific crystallographic details for LaPt₅ are presented below.

Crystallographic Data for Lanthanum-Platinum (1/5)

PropertyValue
Crystal SystemHexagonal
Space GroupP6/mmm (191)
Lattice Constant 'a'5.43 Å
Lattice Constant 'c'4.39 Å
Unit Cell Volume112.12 ų
Number of Atoms in Unit Cell6
Calculated Density16.50 g/cm³
Magnetic OrderingNon-magnetic

Data sourced from the Materials Project. materialsproject.org

Academic Significance of Lanthanum-Platinum Intermetallic Research

The academic interest in LaPt₅ and related intermetallic compounds is multifaceted, stemming from their potential applications in various technological fields. The ordered structure of Pt-based intermetallics is a key area of investigation, as it can lead to significantly enhanced catalytic activity and stability compared to pure platinum or its disordered alloys. frontiersin.orgmagtech.com.cn This is particularly relevant for applications in fuel cells, where catalysts for the oxygen reduction reaction are crucial. magtech.com.cn While research has broadly focused on platinum combined with transition metals like iron and cobalt, the principles of structural ordering and their effect on performance apply to the wider class of Pt-based intermetallics. frontiersin.org

Furthermore, the study of binary alloys combining rare earth elements with platinum-group metals has been a fertile ground for discovering materials with interesting physical phenomena. cdnsciencepub.com Early research into these systems investigated properties such as superconductivity. cdnsciencepub.com The unique electronic environment created by the specific arrangement of lanthanum and platinum atoms in the LaPt₅ lattice can give rise to emergent properties not present in the individual elements. Lanthanum itself is a soft, ductile, silvery-white metal and is the prototype for the lanthanide series. wikipedia.org

Research into lanthanum-containing alloys and intermetallics extends to other fields as well. For instance, studies on the lanthanum-zinc system have explored its thermodynamic properties for potential use in the electrochemical separation of fission products in spent nuclear fuel, highlighting the relevance of lanthanum alloys in advanced chemical processing. cdnsciencepub.com In a different context, lanthanum is used as a doping element in other alloys, where it forms intermetallic compounds that can significantly improve the material's properties and reliability. The investigation of the fundamental properties of well-defined binary compounds like LaPt₅ provides crucial data that informs these broader applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula LaPt5 B14715934 Lanthanum--platinum (1/5) CAS No. 12031-25-3

Properties

CAS No.

12031-25-3

Molecular Formula

LaPt5

Molecular Weight

1114.3 g/mol

IUPAC Name

lanthanum;platinum

InChI

InChI=1S/La.5Pt

InChI Key

WFDXKDLRHSBGER-UHFFFAOYSA-N

Canonical SMILES

[La].[Pt].[Pt].[Pt].[Pt].[Pt]

Origin of Product

United States

Synthesis Methodologies for Lanthanum Platinum 1/5

Solid-State Synthesis Approaches for Intermetallic Phases

Solid-state synthesis methods are fundamental for producing bulk quantities of intermetallic compounds like LaPt₅. These techniques involve the direct reaction of constituent elements in their solid forms, often under conditions of high temperature or pressure, to facilitate diffusion and phase formation. Such methods are crucial for creating polycrystalline alloys used in a variety of research and potential applications, including catalysis. nih.gov The resulting materials are often characterized by their homogenous, fine-grained structures. struers.com

Powder metallurgy (PM) is a versatile process where metal powders are compacted and then sintered at elevated temperatures below their melting points to form a solid, coherent part. struers.comfine-sinter.com This technique is particularly advantageous for creating alloys from metals that are otherwise difficult to combine, and it allows for the mass production of complex shapes with high material yields. fine-sinter.combibliotekanauki.pl

The process for LaPt₅ would involve:

Mixing: Preparing a homogenous mixture of ultra-pure lanthanum and platinum powders in the precise 1:5 atomic ratio. Additives like binders may be used to improve the consistency of the mix. pm-review.com

Compaction: The powder mixture is pressed into a die under high pressure to form a "green" compact. This part has the desired shape but lacks metallurgical bonds.

Sintering: The green compact is heated in a controlled atmosphere furnace to a temperature where solid-state diffusion can occur. This allows the lanthanum and platinum atoms to inter-diffuse and form the ordered crystal structure of the LaPt₅ intermetallic compound. Sinter hardening techniques, which involve controlled cooling after sintering, can be used to achieve desired mechanical properties like hardness and strength. fine-sinter.com

The primary advantage of PM is the ability to control the final product's porosity and create homogenous microstructures with evenly distributed phases. struers.combibliotekanauki.pl

Table 1: Key Parameters in Powder Metallurgy for LaPt₅ Synthesis

Parameter Description Relevance to LaPt₅
Powder Purity & Size Purity of La and Pt powders and their particle size distribution. Affects reaction kinetics and the purity of the final intermetallic compound.
Compaction Pressure The pressure applied to form the green compact. Determines the green density and influences the final porosity and dimensions of the sintered part. struers.com
Sintering Temperature The temperature at which the green compact is heated. Must be high enough for solid-state diffusion but below the melting point to avoid unwanted phases.
Sintering Atmosphere The gas environment in the furnace (e.g., inert, reducing). Crucial for preventing the oxidation of reactive lanthanum during heating.
Sintering Time The duration of the heating cycle. Affects the completeness of the intermetallic phase formation and grain growth.

High-pressure and high-temperature (HPHT) synthesis is a powerful technique for creating novel materials and dense intermetallic phases that may not be stable under ambient conditions. While extensively used to create novel lanthanum hydrides at extreme pressures (50 to 180 GPa), the principles are applicable to the synthesis of dense intermetallic alloys. nih.govarxiv.orgpnas.org For LaPt₅, this method would typically involve arc-melting the constituent metals in a high-purity, inert atmosphere followed by annealing.

In a typical arc-melting process, a mixture of pure lanthanum and platinum is subjected to an electric arc that generates intense heat, melting and alloying the metals. This is often done on a water-cooled copper hearth to rapidly quench the alloy. To ensure homogeneity, the resulting button-like ingot is typically flipped and re-melted several times. Subsequent annealing at a high temperature (but below the melting point) for an extended period is then performed to promote the formation of the ordered LaPt₅ crystal structure and relieve internal stresses. Studies on Pt₅M alloys, including Pt₅La, have successfully used such solid-state methods to produce polycrystalline samples for further investigation. nih.gov

Advanced Fabrication of Lanthanum-Platinum Thin Films

Thin-film fabrication techniques are essential for applications in electronics, catalysis, and sensor technology, where materials are required in the form of thin layers with precisely controlled thickness and properties.

Molecular Beam Epitaxy (MBE) is a sophisticated ultra-high vacuum (UHV) deposition technique used to grow high-purity, single-crystal thin films one atomic layer at a time. wikipedia.orgyoutube.com This method offers exceptional control over film thickness, composition, and interface sharpness, making it ideal for creating complex heterostructures and ultrathin films of materials like LaPt₅. youtube.com

The MBE process for LaPt₅ would occur in a UHV chamber (pressures of 10⁻⁸ to 10⁻¹² Torr) and involve the following steps: wikipedia.org

Source Heating: Ultra-pure elemental lanthanum and platinum are placed in separate effusion cells (crucibles). These cells are heated until the elements begin to sublimate, producing molecular beams. wikipedia.org

Deposition: The beams of gaseous La and Pt atoms travel in straight lines through the vacuum and impinge upon a heated single-crystal substrate.

Epitaxial Growth: The atoms condense on the substrate surface, and under the right conditions (slow deposition rate, high substrate temperature), they arrange themselves according to the crystal lattice of the substrate, resulting in an epitaxial (single-crystal) film. wikipedia.orgyoutube.com The growth is monitored in real-time using techniques like Reflection High-Energy Electron Diffraction (RHEED). wikipedia.org

The slow growth rate, typically less than 3,000 nm per hour, and the pristine vacuum environment ensure the highest achievable film purity and crystalline quality. wikipedia.org MBE is a leading method for producing films for advanced electronic, magnetic, and optical applications. wikipedia.orgresearchgate.net

Table 2: Comparison of Synthesis Techniques for LaPt₅

Synthesis Method Form of Product Key Advantage Key Disadvantage
Powder Metallurgy Bulk, Powder, Complex Shapes Cost-effective for mass production; control over porosity. fine-sinter.com Potential for porosity and contamination if not carefully controlled.
High-Pressure/Temp. Bulk Polycrystalline Ingot High purity and density; forms stable intermetallic phases. Can be energy-intensive; limited to simple shapes.
Molecular Beam Epitaxy Ultrathin Single-Crystal Film Atomic-level control over thickness and structure; high purity. youtube.com Very slow process; requires expensive UHV equipment. wikipedia.org
Electrodeposition Thin Film / Coating Control over film thickness; applicable to complex geometries. psu.edu Purity dependent on bath chemistry; potential for hydrogen embrittlement. psu.edu

Electrochemical Deposition Pathways for Lanthanum-Platinum Systems

Electrochemical deposition, or electroplating, is a versatile technique for producing metallic coatings on conductive surfaces. It involves reducing metal ions from an electrolyte solution onto a cathode surface. psu.edu This method is advantageous for its ability to control film thickness and coat complex shapes. psu.edu

Creating La-Pt alloys via electrodeposition from aqueous solutions is challenging due to the high reactivity of lanthanum, which would react with water. Therefore, non-aqueous electrolytes, such as molten salts or ionic liquids, are required. Molten salt electrolytes, like eutectic mixtures of Lithium Chloride (LiCl) and Potassium Chloride (KCl), can serve as a medium for the electrodeposition of reactive metals like lanthanum. osti.govwikipedia.org

The process would involve a platinum electrode acting as the cathode, immersed in an ionic liquid containing a dissolved lanthanum salt. Applying a specific potential to the platinum cathode causes the La³⁺ ions in the electrolyte to be reduced and deposited onto the platinum surface, forming a La-Pt alloy layer. Pulsed electrodeposition techniques can be employed to improve the quality and purity of the deposited layer. osti.gov The stability and composition of the electrolyte bath are critical factors that determine the quality of the final alloy coating. matthey.com

Crystallographic Investigations and Phase Equilibria of Lanthanum Platinum 1/5

Elucidation of Crystal Structure (Hexagonal P6/mmm)

The crystal structure of LaPt5 has been unequivocally determined to be hexagonal, belonging to the P6/mmm space group (No. 191). This structure is analogous to the CaCu5 prototype, a common structural arrangement for AB5 type intermetallic compounds.

Detailed crystallographic data for LaPt5 is provided in the table below:

ParameterValue
Crystal SystemHexagonal
Space GroupP6/mmm
a5.43 Å
c4.39 Å
α90°
β90°
γ120°

The atoms in the LaPt5 unit cell occupy specific Wyckoff positions. The Lanthanum (La) atom is situated at the 1a position (0, 0, 0), while the Platinum (Pt) atoms are distributed over two distinct sites: the 2c position (1/3, 2/3, 0) and the 3g position (1/2, 0, 1/2).

Structural Characterization of Atomic Ordering and Coordination

The atomic arrangement in LaPt5 is characterized by a high degree of order and specific coordination environments for each constituent element.

The Lanthanum atom exhibits a high coordination number of 18, being surrounded by eighteen platinum atoms. This coordination polyhedron is a complex arrangement that ensures efficient packing within the crystal lattice.

Thermodynamic Stability Analysis of LaPt₅ Phases

The thermodynamic stability of a compound is a critical factor determining its existence and behavior. For intermetallic compounds like LaPt5, stability is often assessed through the enthalpy of formation (ΔHf), which represents the heat released or absorbed when the compound is formed from its constituent elements. A negative enthalpy of formation indicates that the compound is stable relative to its elements.

Phase Stability Diagram Construction and Analysis

The Lanthanum-Platinum binary phase diagram provides a comprehensive map of the stable phases at different compositions and temperatures. Analysis of this diagram is crucial for understanding the phase stability of LaPt5. The La-Pt system is characterized by the formation of several intermetallic compounds, including LaPt5, LaPt2, LaPt, and La3Pt2.

The LaPt5 compound is observed to melt congruently at a high temperature, indicating its significant thermal stability. The phase diagram shows a distinct single-phase region corresponding to LaPt5, confirming its stability within a specific compositional range. The boundaries of this phase field with neighboring two-phase regions (e.g., LaPt5 + Liquid or LaPt5 + Pt-rich solid solution) define the temperature and compositional limits of its stability. The presence of eutectic and peritectic reactions involving other phases in the system further delineates the complex phase equilibria in the La-Pt binary system.

Comparative Crystallography with Related Rare Earth-Platinum Intermetallics

The LaPt5 compound is part of a larger family of rare earth-platinum intermetallics with the general formula REPt5 (where RE represents a rare earth element). These compounds often exhibit similar crystal structures, with variations in lattice parameters and, in some cases, slight structural distortions due to the lanthanide contraction.

A comparative analysis of the lattice parameters of isostructural REPt5 compounds reveals a general trend of decreasing unit cell volume with the increasing atomic number of the rare earth element. This is a direct consequence of the lanthanide contraction, where the ionic radii of the rare earth elements decrease across the series.

Compounda (Å)c (Å)
LaPt55.434.39
CePt55.374.39
PrPt55.354.38
NdPt55.334.38
SmPt55.294.37

This systematic variation in lattice parameters across the REPt5 series, while maintaining the same fundamental crystal structure, highlights the influence of the rare earth element's size on the crystallographic properties of these intermetallic compounds.

Electronic Structure Theory and Spectroscopy of Lanthanum Platinum 1/5

First-Principles Computational Electronic Structure Determination

First-principles, or ab initio, computational methods are powerful tools for predicting the electronic structure of materials without relying on experimental parameters. These methods are based on the fundamental laws of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. wikipedia.org DFT calculations are instrumental in determining properties such as the electronic band structure, density of states, and Fermi surface of materials.

To study the excited-state properties of materials, more advanced theoretical techniques beyond standard DFT are often necessary. Green's function formalisms, such as the GW approximation and the Bethe-Salpeter equation (BSE), are state-of-the-art methods for this purpose. espci.frscientaomicron.comgithub.io The GW approximation provides a more accurate description of quasiparticle energies (electron addition/removal energies), while the BSE is used to calculate optical absorption spectra by describing the interaction between an excited electron and the hole it leaves behind. espci.frgithub.iowikipedia.org

A comprehensive review of the scientific literature indicates that advanced Green's function formalism studies specifically targeting the excited states of LaPt₅ have not been reported. Consequently, there is no available data on the quasiparticle band structure or the excitonic effects in this particular compound from these methods.

Analysis of Electronic Density of States and Fermi Surface

The electronic density of states (DOS) describes the number of available electronic states at each energy level. wikipedia.org The Fermi surface is the surface in momentum space that separates occupied from unoccupied electron states at absolute zero temperature. wikipedia.org Both are critical for understanding a material's electronic properties.

Detailed theoretical calculations or experimental measurements of the electronic density of states and the Fermi surface specifically for LaPt₅ are not found in the existing scientific literature. While the general shapes of the DOS and Fermi surfaces can be predicted for intermetallic compounds, specific features for LaPt₅, such as the energies and characteristics of the peaks in the DOS and the topology of its Fermi surface, remain to be determined.

Correlation Effects in Electronic Structure

Electron correlation refers to the interaction between electrons in a quantum system. wikipedia.org In materials containing elements with localized d or f electrons, such as the platinum and lanthanum in LaPt₅, these correlation effects can be significant and can lead to the emergence of interesting physical phenomena. scientific-computing.comlapsol.ke

Specific investigations into the role of electron correlation effects on the electronic structure of LaPt₅ are not documented in the available scientific literature. Therefore, the extent to which electron-electron interactions modify the electronic band structure and properties of this compound is currently an open question.

Experimental Spectroscopic Probes of Electronic Structure

Experimental techniques are vital for validating and refining theoretical predictions of electronic structure.

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique used to directly observe the electronic band structure and Fermi surface of crystalline materials. berkeley.eduvardhaman.org By measuring the kinetic energy and emission angle of photoemitted electrons, ARPES provides a detailed map of the occupied electronic states. berkeley.edu

A thorough search of the scientific literature reveals no published ARPES studies performed on single crystals of LaPt₅. As a result, there is no direct experimental data on the band dispersion and Fermi surface topology of this compound.

X-ray Absorption Spectroscopy (XAS) Studies

X-ray Absorption Spectroscopy is a technique that provides information about the local atomic and electronic structure of a specific element within a material. It involves tuning the energy of X-rays to an absorption edge of an element, causing the excitation of a core electron to an unoccupied state. The resulting spectrum can be divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For LaPt5, both the Lanthanum L-edges and Platinum L-edges would be of significant interest.

Lanthanum L-edge XANES: The La L-edges (L1, L2, and L3) correspond to the excitation of 2s, 2p1/2, and 2p3/2 core electrons, respectively. The La L3-edge XANES spectrum is particularly sensitive to the 5d orbital occupancy. In LaPt5, the shape and intensity of the "white line" (the prominent peak at the absorption edge) would provide insight into the unoccupied La 5d electronic states. The local coordination environment around the lanthanum atoms, dictated by the CaCu5-type crystal structure of LaPt5, would influence the spectral features. Studies on other lanthanum compounds have shown a strong correlation between the pre-edge features and the local geometry and p-d hybridization.

Platinum L-edge XANES: The Pt L3-edge (excitation of 2p3/2 electrons) is a powerful probe of the 5d electronic states of platinum. The intensity of the white line at the Pt L3-edge is directly proportional to the number of unoccupied states (holes) in the Pt 5d band. By comparing the Pt L3-edge XANES of LaPt5 with that of pure platinum metal, one could quantify the charge transfer between lanthanum and platinum. A decrease in the white line intensity in LaPt5 compared to pure Pt would suggest a filling of the Pt 5d band, indicating a net electron transfer from lanthanum to platinum.

The EXAFS region of the spectra for both elements would yield quantitative information about the local atomic structure, such as bond distances, coordination numbers, and the degree of atomic disorder in the LaPt5 lattice.

Illustrative XAS Data for LaPt5

Since experimental data is not available, the following table illustrates the type of information that could be obtained from an XAS analysis of LaPt5.

EdgeFeatureExpected Observation in LaPt5Information Gained
La L3-edgeWhite Line Position & ShapeThe position would confirm the +3 oxidation state of Lanthanum. The shape would be characteristic of the local coordination environment.Oxidation state of La, local geometry around La atoms.
Pt L3-edgeWhite Line IntensityA potential decrease in intensity compared to pure Pt foil.Indication of charge transfer from La to Pt, filling of the Pt 5d band.
La & Pt EXAFSOscillationsSpecific frequencies corresponding to near-neighbor atomic shells.Precise La-Pt and Pt-Pt bond distances, coordination numbers, and thermal/static disorder.

X-ray Photoelectron Spectroscopy (XPS) Analysis

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net It is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level and valence electrons.

Core-Level Spectra:

Lanthanum (La) Core Levels: The XPS spectrum of La would exhibit characteristic peaks corresponding to its various core levels (e.g., La 3d, La 4d). The La 3d region would show a spin-orbit split doublet (3d5/2 and 3d3/2). The binding energies of these peaks would be sensitive to the chemical environment of the lanthanum atoms. In the formation of LaPt5, a shift in the La core-level binding energies compared to elemental lanthanum would be expected, reflecting the change in the local electronic environment due to bonding with platinum.

Platinum (Pt) Core Levels: The Pt 4f region is the most intense and commonly studied for platinum. It also displays a spin-orbit doublet (4f7/2 and 4f5/2). For metallic platinum, the Pt 4f7/2 peak is typically observed around 71.0 eV. In the LaPt5 compound, a shift in the Pt 4f binding energy would be anticipated. A negative shift (to lower binding energy) would be consistent with an increase in electron density on the platinum atoms, corroborating the charge transfer from lanthanum as might be suggested by XAS.

Valence Band Spectrum:

The XPS valence band spectrum of LaPt5 would provide a direct probe of the occupied electronic density of states (DOS). This spectrum would be a convolution of the La 5d/4f and Pt 5d states. Theoretical calculations of the electronic structure of similar compounds, such as LaNi5 which shares the same crystal structure, suggest significant hybridization between the lanthanum 5d and the transition metal d orbitals. In LaPt5, the valence band would be dominated by the Pt 5d states, which are expected to be the primary contributors near the Fermi level. The shape of the valence band spectrum would reveal the nature of the bonding and the distribution of the electronic states that are responsible for the material's properties.

Illustrative XPS Data for LaPt5

The following table provides an example of the kind of data that would be generated from an XPS analysis of LaPt5.

Spectral RegionPeak AssignmentExpected Binding Energy (eV) (Illustrative)Information Derived
La 3dLa 3d5/2~836Chemical state and local environment of Lanthanum.
La 3d3/2~853Spin-orbit splitting.
Pt 4fPt 4f7/2~70.5Potential shift from pure Pt (71.0 eV) indicating charge transfer.
Pt 4f5/2~73.8Spin-orbit splitting.
Valence Band-0 - 10Dominated by Pt 5d states, provides insight into the occupied density of states.

Advanced Characterization Techniques Applied to Lanthanum Platinum 1/5

Structural and Morphological Characterization

The physical and chemical behavior of LaPt5 is intrinsically linked to its crystal structure and morphology. Techniques such as diffraction and microscopy are employed to obtain a detailed understanding of these features.

X-ray Diffraction (XRD) and Neutron Diffraction

X-ray Diffraction (XRD) and neutron diffraction are primary techniques for determining the crystal structure of materials. For LaPt5, XRD studies have established that it crystallizes in the hexagonal CaCu5-type structure. researchgate.netresearchgate.netresearchgate.net This structure is common to many AB5 intermetallic compounds and is characterized by the P6/mmm space group. researchgate.netresearchgate.net The CaCu5 structure consists of alternating layers of atoms; one layer contains both Lanthanum (A) and Platinum (B) atoms, while the other layer contains only Platinum atoms. tu-chemnitz.de

Neutron diffraction has been particularly valuable in studying the effects of hydrogenation on isostructural compounds like those in the LaNi5-xPtx system. researchgate.net This technique is sensitive to lighter elements, making it ideal for locating hydrogen (or its isotope deuterium) atoms within the crystal lattice. researchgate.netarxiv.org Studies on deuterated LaNi5-xPtx compounds have provided insights into hydrogen occupation sites, which is critical for understanding hydrogen storage mechanisms. researchgate.net

Table 1: Crystallographic Data for LaPt5
ParameterValueReference
Crystal SystemHexagonal researchgate.netresearchgate.net
Structure TypeCaCu5 researchgate.netresearchgate.netresearchgate.net
Space GroupP6/mmm researchgate.netresearchgate.net
Superconductivity Transition Temperature (Tc)0.32 K nist.gov

Scanning Electron Microscopy (SEM) and Energy-Dispersive Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is utilized to visualize the surface morphology and microstructure of LaPt5 alloys. researchgate.netuq.edu.au This technique rasters a focused beam of electrons across a sample's surface to produce high-resolution images, revealing details about grain size, phase distribution, and surface topography. agh.edu.pl In studies of related LaNi5-based alloys, SEM has been used to observe the morphology of powder particles and the effects of processes like hydrogenation on the material's microstructure. researchgate.netenergymaterials.co.uk

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) provides elemental analysis. agh.edu.pl By detecting the characteristic X-rays emitted from the sample as it is bombarded by the electron beam, EDS can confirm the chemical composition of the material. agh.edu.pl For LaPt5, EDS is used to verify that the stoichiometric ratio of lanthanum to platinum is close to the nominal 1:5 composition and to assess the homogeneity of the alloy. researchgate.net

Table 2: SEM and EDS Findings for LaPt5 and Related AB5 Alloys
TechniqueInformation ObtainedSignificanceReference
SEMSurface morphology, particle/grain size, microstructure.Reveals the physical texture and phase distribution of the alloy. researchgate.netuq.edu.au
EDSElemental composition, stoichiometric verification.Confirms the chemical formula and elemental homogeneity. researchgate.netagh.edu.pl

Transmission Electron Microscopy (TEM) for Microstructural Details

For higher magnification and resolution, Transmission Electron Microscopy (TEM) is employed. TEM passes a beam of electrons through an ultrathin sample to form an image, allowing for the observation of features at the nanoscale. uq.edu.au This includes direct imaging of the crystal lattice, dislocations, and other defects. In related complex intermetallic systems, high-angle annular dark-field imaging in a TEM has been used to observe highly ordered columns of atoms, confirming the crystal structure at an atomic level. scribd.com For LaPt5, TEM can provide detailed microstructural information, such as the arrangement of atoms and the presence of any structural defects or secondary phases that would not be visible with SEM. uq.edu.audpg-verhandlungen.de

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of materials with atomic resolution. The technique uses a sharp tip on a cantilever to scan the sample surface, measuring the minute forces between the tip and the surface to create a three-dimensional topographic map. tu-chemnitz.deresearchgate.net AFM has been used to investigate ultrathin intermetallic films of LaPt5 grown on substrates such as Pt(111). researchgate.netresearchgate.net These studies allow for the analysis of surface reconstructions, the evolution of the crystal lattice at the surface, and the identification of atomic-scale structural features, which are crucial for understanding surface-related phenomena. researchgate.netresearchgate.net

Spectroscopic and Optical Characterization

Spectroscopic techniques probe the interactions between electromagnetic radiation and the material, revealing information about vibrational and electronic states.

Raman Spectroscopy for Vibrational and Electronic Excitations

Raman spectroscopy is a non-destructive technique that provides information about a material's vibrational modes (phonons) and, in some cases, electronic excitations. The technique involves scattering laser light off the sample and analyzing the energy shifts in the scattered photons.

LaPt5 has been a key material in Raman studies, often serving as a non-4f electron reference sample in investigations of isostructural rare-earth compounds like CePt5. tu-chemnitz.deresearchgate.net Since LaPt5 has the same crystal structure as CePt5 but lacks the 4f electrons, a comparison of their Raman spectra allows for the unambiguous identification of signals arising from crystal lattice vibrations (phonons) versus those from electronic crystal field excitations (CFE), which are present in CePt5 but absent in LaPt5. tu-chemnitz.detu-chemnitz.de

Raman spectra of LaPt5 films show distinct peaks corresponding to crystal lattice vibrations. tu-chemnitz.de These phononic modes are qualitatively similar to those observed in CePt5, although slight frequency shifts can occur due to differences in strain development. researchgate.net For the related CePt5 system, vibrational modes are observed with frequencies around 100, 120, and 130 cm⁻¹, providing a reference point for the expected phononic behavior of LaPt5. researchgate.netresearchgate.net

Table 3: Raman Spectroscopy Observations for LaPt5 Films
ObservationDescriptionSignificanceReference
RoleUsed as a non-4f electron reference material.Allows for isolation of phononic modes from electronic excitations in isostructural 4f compounds like CePt5. tu-chemnitz.deresearchgate.nettu-chemnitz.de
Detected SignalsCrystal lattice vibrations (phonons).Provides fundamental information about the lattice dynamics of the compound. tu-chemnitz.de
Comparison to CePt5Vibrational peaks are qualitatively similar to CePt5, with slight frequency shifts.Confirms the structural similarity and helps quantify effects like lattice strain. researchgate.net

Spectroscopic Ellipsometry for Optical Properties

Spectroscopic ellipsometry (SE) is a non-destructive optical technique used to determine the thin film properties and optical constants of materials. mdpi.comresearchgate.net It measures the change in the polarization state of light upon reflection from a sample surface. mdpi.com The measured parameters, Psi (Ψ) and Delta (Δ), are related to the ratio of the complex Fresnel reflection coefficients for p- and s-polarized light. physlab.org

For a material like LaPt5, spectroscopic ellipsometry would be employed to determine its complex refractive index (ñ = n - ik), which includes the refractive index (n) and the extinction coefficient (k). physlab.org These optical constants are crucial for understanding the electronic structure and predicting the material's behavior in optical applications. The refractive index relates to the speed of light in the material, while the extinction coefficient quantifies the absorption of light. wikipedia.organgstec.com By analyzing the SE data across a range of wavelengths (from ultraviolet to infrared), one can derive the material's dielectric function (ε), identify electronic interband transitions, and determine the optical band gap. elsevierpure.com The process involves fitting the experimental Ψ and Δ data to a theoretical model that represents the sample's structure, often using dispersion models like the Cauchy or Lorentz oscillator models. mdpi.comjawoollam.com

Due to the absence of specific studies on LaPt5, no experimental data for its optical constants can be presented.

Thermal Analysis Methodologies

Thermal analysis techniques are used to measure the physical and chemical properties of a material as a function of temperature. For intermetallic compounds like LaPt5, these methods provide critical information about thermal stability, phase transitions, and compositional integrity.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. ri.sealstesting.co.th This technique is fundamental for determining a material's thermal stability and composition. A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. uiowa.edu

When applied to a compound such as LaPt5, TGA would be used to identify the temperatures at which the material begins to decompose or react with the surrounding atmosphere (e.g., oxidation in an air or oxygen environment). The resulting TGA curve plots mass change versus temperature. Any mass loss could indicate decomposition or volatilization, while a mass gain typically suggests oxidation. mtoz-biolabs.comresearchgate.net This data is critical for establishing the upper-temperature limits for the material's application in high-temperature environments. researchgate.net

No specific TGA data for LaPt5 is available in the searched literature. A hypothetical data table for a generic intermetallic compound is shown below for illustrative purposes.

Hypothetical TGA Data for an Intermetallic Compound

Temperature Range (°C) Mass Change (%) Atmosphere Interpretation
25 - 800 0.0 Inert (N₂) Thermally stable, no decomposition
800 - 950 +1.2 Air Onset of oxidation
> 950 +5.6 Air Significant oxidation

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mtoz-biolabs.comresearchgate.net The reference material has a well-defined heat capacity over the temperature range to be scanned. This method is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-state phase transformations. ri.seasus.com

For LaPt5, a DSC analysis would reveal its melting point, the enthalpy of fusion, and the temperatures of any solid-state phase transitions. wikipedia.org The DSC thermogram plots heat flow against temperature. Endothermic peaks represent processes that absorb heat (like melting), while exothermic peaks indicate heat-releasing processes (like crystallization or some decomposition reactions). mtoz-biolabs.com This information is vital for materials processing and for understanding the structural stability of the alloy at different temperatures. asus.com

Specific DSC research findings for LaPt5 could not be located. A hypothetical data table illustrating typical DSC results for an intermetallic compound is provided below.

Hypothetical DSC Data for an Intermetallic Compound

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g)
Solid-State Transition 850 865 -15.2 (Exothermic)
Melting 1450 1475 120.5 (Endothermic)

Theoretical and Computational Modeling of Lanthanum Platinum 1/5

Ab Initio and First-Principles Simulation Frameworks

Ab initio and first-principles simulations, which are based on the principles of quantum mechanics, are fundamental tools for investigating the electronic and structural properties of materials without prior experimental data. youtube.com These methods solve the quantum mechanical problem of finding the electronic ground state to determine total energy, forces, and the stress tensor. youtube.com A prominent approach within this framework is Density Functional Theory (DFT), which has been successfully applied to study a wide range of materials, including intermetallic compounds. nih.gov

For LaPt₅, first-principles calculations are used to determine its fundamental characteristics. The Vienna Ab initio Simulation Package (VASP) is a common software package used for these types of simulations, employing methods like the projector-augmented wave (PAW) to describe electron-core interactions. nih.govresearchgate.net Calculations can utilize different DFT functionals, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), to describe electronic exchange and correlation effects. nih.gov

First-principles studies on LaPt₅ reveal critical information about its stability and structure. materialsproject.org For instance, calculations show that LaPt₅ crystallizes in a hexagonal P6/mmm space group. materialsproject.org The predicted formation energy for LaPt₅ is -0.849 eV/atom, indicating a thermodynamically stable compound. materialsproject.org Such calculations also predict that LaPt₅ is non-magnetic. materialsproject.org The detailed atomic positions and bond lengths within the crystal lattice are also determined through these simulations, providing a complete structural picture at the atomic level. materialsproject.org For example, in the LaPt₅ structure, the Lanthanum atom is coordinated with eighteen Platinum atoms, with distinct bond lengths of 3.13 Å and 3.49 Å. materialsproject.org

These computational frameworks are not only used to describe known materials but also to explore the properties of related systems. For example, ab initio studies have been conducted on other lanthanum compounds, such as lanthanum nitrides (LaN) and lanthanum silicates, to understand their structural, elastic, and electronic properties. aksaray.edu.traps.org The insights gained from these studies, such as phase transition pressures and electronic band structures, provide a comparative basis for understanding La-Pt systems. researchgate.netaksaray.edu.tr

Calculated Properties of LaPt₅

PropertyValueSource
Crystal SystemHexagonal materialsproject.org
Space GroupP6/mmm materialsproject.org
Predicted Formation Energy-0.849 eV/atom materialsproject.org
Energy Above Hull0.000 eV/atom materialsproject.org
Magnetic OrderingNon-magnetic materialsproject.org
Band Gap0.00 eV materialsproject.org
Density16.50 g·cm⁻³ materialsproject.org

Crystallographic Data for LaPt₅

ParameterValueSource
Lattice Constant 'a'5.43 Å materialsproject.org
Lattice Constant 'b'5.43 Å materialsproject.org
Lattice Constant 'c'4.39 Å materialsproject.org
Angle 'α'90.00° materialsproject.org
Angle 'β'90.00° materialsproject.org
Angle 'γ'120.00° materialsproject.org
Unit Cell Volume112.12 ų materialsproject.org

Molecular Dynamics Simulations for Structural and Dynamic Properties

Molecular Dynamics (MD) simulations are a powerful computational method for studying the equilibrium and transport properties of many-body systems by treating atoms as classical particles obeying the laws of motion. taylorfrancis.com This technique is particularly useful for investigating the structural evolution and dynamic behavior of materials over time, complementing the static, ground-state picture provided by first-principles calculations. taylorfrancis.comnumberanalytics.com

In the context of intermetallic compounds like LaPt₅, MD simulations can be employed to explore various properties. taylorfrancis.comresearchgate.net These simulations can model systems containing thousands or even millions of atoms to study phenomena such as phase transitions, defect formation, and mechanical response under stress. nih.govmdpi.com The Large-scale Atomic/Molecular Massively Parallel Simulator (LAMMPS) is a widely used classical MD code for such investigations. taylorfrancis.commdpi.com

Key applications of MD simulations for LaPt₅ would include:

Structural Characterization: MD can be used to simulate the atomic structure of LaPt₅ at different temperatures, providing insights into its thermal stability and structural changes. researchgate.netarxiv.org

Dynamic Properties: By tracking the trajectories of atoms over time, MD simulations can calculate diffusion coefficients, vibrational spectra, and other dynamic properties. This is crucial for understanding how atoms move within the crystal lattice, which is important for applications like catalysis. arxiv.org

Mechanical Behavior: MD simulations can be used to perform virtual tensile or shear tests to determine mechanical parameters like Young's modulus and to observe deformation mechanisms at the atomic scale, such as dislocation movement and grain boundary sliding. mdpi.comtaylorfrancis.com

While specific MD studies focusing exclusively on LaPt₅ are not widely reported, the methodology has been extensively applied to other metallic systems. For instance, MD simulations have been used to study the mechanical properties of nanocrystalline iron and Al-Ti-Ni alloys, revealing how atomic structure influences deformation. researchgate.netmdpi.com These studies provide a blueprint for how MD could be applied to understand the structural and dynamic properties of LaPt₅.

Computational Method Development and Optimization

The accuracy and efficiency of computational models for materials like LaPt₅ depend on the continuous development and optimization of the underlying theoretical methods and algorithms. elte.huwiley.com A significant area of development is within DFT, where creating more accurate exchange-correlation functionals is an ongoing research effort. nih.gov These functionals are approximations of the complex many-body electronic effects, and their refinement is crucial for improving the predictive power of simulations. nih.govresearchgate.net

For complex intermetallic systems, computational cost is a major challenge. researchgate.net Therefore, methods are being developed to make these calculations more tractable for large systems. This includes the development of linear-scaling methods, which reduce the computational expense, and fragment-based approaches where a large system is divided into smaller, more manageable parts. numberanalytics.comresearchgate.net

Optimization also involves leveraging modern high-performance computing (HPC) architectures. acs.org Computer codes like VASP are continuously updated to run efficiently on parallel computing systems, allowing for simulations of larger and more complex systems. nih.gov The development of efficient algorithms for tasks such as matrix diagonalization and handling electron correlation is critical. nih.govacs.org For MD simulations, the development of accurate interatomic potentials—simplified functions that describe the forces between atoms—is essential for enabling large-scale simulations that are computationally too demanding for first-principles methods.

Predictive Modeling for Novel Lanthanum-Platinum Phases

A key advantage of computational modeling is its ability to predict the existence and properties of new, undiscovered materials. wiley.com For the Lanthanum-Platinum system, theoretical calculations can be used to explore the phase diagram and identify potentially stable intermetallic compounds beyond the known LaPt₅.

This predictive modeling often involves high-throughput computational screening, where the stability of a large number of potential crystal structures and compositions is calculated using first-principles methods. The thermodynamic stability of a predicted phase is typically assessed by calculating its heat of formation or its energy above the convex hull of stable phases. matec-conferences.org A negative heat of formation suggests that the compound is stable relative to its constituent elements, while an energy above the hull of zero indicates thermodynamic stability with respect to decomposition into other known phases. materialsproject.orgmatec-conferences.org

For example, DFT-based calculations have been used to investigate the effect of adding a third element to an existing binary alloy to enhance its phase stability. matec-conferences.org A similar approach could be applied to the La-Pt system to predict new ternary phases with desirable properties. Recent studies on intermetallic alloys of magnesium with rare-earth elements like lanthanum have employed ab initio DFT calculations to assess the thermodynamic stability of various crystallographic phases. rsc.org Such computational efforts can guide experimental synthesis by identifying promising candidates for novel materials, potentially accelerating the discovery of new La-Pt phases with enhanced catalytic or structural properties. mining.commdpi.com

Future Research Directions and Broader Impact of Lanthanum Platinum 1/5 Studies

Exploration of Ternary and Quaternary Lanthanum-Platinum Systems

The binary LaPt5 system serves as a foundation for exploring more complex materials. The introduction of a third (ternary) or fourth (quaternary) element can significantly alter the compound's properties, leading to new functionalities.

Researchers are investigating the addition of various elements to the La-Pt framework. For instance, ternary systems involving platinum are being studied for their structural and electronic properties. capes.gov.br The goal is to create novel materials with enhanced catalytic activity, improved stability, or tailored electronic characteristics. For example, the addition of tin to a platinum-palladium system has been shown to create highly stable ternary catalysts. rsc.org

The exploration of quaternary systems, such as platinum-group-metal alloys, is also a promising area. rsc.orgresearchgate.net These complex alloys can exhibit unique lattice structures and defect chemistry, which can lead to enhanced performance in applications like oxygen electrocatalysis. rsc.orgresearchgate.net The synthesis of these multi-element systems is a key challenge, with methods like facile coreduction being developed to create alloys with desired properties. rsc.orgresearchgate.net

Advancements in Synthesis and Fabrication Control for LaPt5

The ability to synthesize and fabricate LaPt5 with precise control over its structure and morphology is crucial for unlocking its full potential. Traditional methods like arc melting and high-energy ball milling often result in materials with large grain sizes and impurities. oaepublish.com

Current research focuses on developing more sophisticated synthesis techniques. One promising approach involves a two-step method where lanthanum salts and an organic acid self-assemble into nanorods, which are then impregnated with platinum at high temperatures. azom.com This process yields a well-defined alloyed structure. azom.com Other advanced synthesis methods being explored for intermetallic compounds include solid-state synthesis and various nanostructuring techniques. oaepublish.com

Furthermore, advancements in microfluidics and automated synthesis platforms are enabling more precise control over nanoparticle synthesis, which could be applied to LaPt5. rsc.org These technologies allow for better control over reaction conditions, leading to materials with tailored sizes, shapes, and surface properties. rsc.org

Refined Theoretical Models for Intermetallic Compounds

Theoretical modeling plays a pivotal role in understanding and predicting the properties of intermetallic compounds like LaPt5. oaepublish.com These models are essential for guiding experimental efforts and accelerating the discovery of new materials.

First-principles calculations, based on density functional theory (DFT), are powerful tools for predicting the thermodynamic stability, crystal structure, and electronic properties of intermetallic compounds. oaepublish.com These calculations can be used to construct phase diagrams, which map out the stable phases of a material under different conditions of temperature and pressure. oaepublish.com

Interplay between Electronic Structure and Macroscopic Behavior in LaPt5-based Systems

The macroscopic properties of LaPt5, such as its catalytic activity and stability, are intrinsically linked to its electronic structure. Understanding this relationship is key to designing next-generation materials with enhanced performance.

The electronic structure of LaPt5 is characterized by the hybridization of lanthanum's 5d and platinum's 5d orbitals. materialsproject.org Lanthanum, as a rare earth element, contributes its unique electronic configuration to the alloy. wikipedia.orgstanfordmaterials.com While elemental lanthanum has no 4f electrons in its ground state, these orbitals can become partially occupied in chemical environments, influencing bonding and properties. wikipedia.org

The arrangement of atoms in the LaPt5 crystal lattice, which is hexagonal, dictates the nature of the electronic bands and the density of states near the Fermi level. materialsproject.org These electronic features, in turn, govern how the material interacts with other molecules, which is the basis for its catalytic activity. For instance, in fuel cell applications, the electronic structure of the platinum-lanthanum alloy is crucial for its performance in the oxygen reduction reaction. azom.com Scientists have found that alloying platinum with lanthanum can create a more stable and active catalyst. azom.com

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing La–Pt (1/5) intermetallic compounds, and how can their purity be validated?

  • Answer : Synthesis typically involves high-temperature solid-state reactions or chemical reduction methods. For example, alloying platinum with lanthanum via co-precipitation followed by annealing under inert atmospheres ensures homogeneity. Purity validation requires X-ray diffraction (XRD) to confirm crystal structure and energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry. Reproducibility hinges on documenting annealing temperatures, reaction times, and precursor concentrations .

Q. How should researchers design experiments to characterize the catalytic activity of La–Pt (1/5) in fuel cells?

  • Answer : Use rotating disk electrode (RDE) measurements to evaluate oxygen reduction reaction (ORR) activity in acidic/alkaline media. Include cyclic voltammetry (CV) to assess electrochemical surface area and stability. Compare results against benchmark catalysts (e.g., Pt/C). Ensure consistency by controlling variables like catalyst loading, electrolyte pH, and temperature. Report mass activity (mA/mg Pt) and specific activity (mA/cm²) with error margins .

Q. What structural features of La–Pt (1/5) contribute to its stability under high-temperature conditions?

  • Answer : The fluorite-type lattice (common in lanthanum-based compounds) allows hydrogen vacancy formation without destabilizing the metal framework, as observed in non-stoichiometric lanthanum hydrides. High-resolution transmission electron microscopy (HRTEM) and thermogravimetric analysis (TGA) can monitor structural integrity during thermal cycling. Document lattice parameter changes via XRD under controlled atmospheres .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported catalytic performance data for La–Pt (1/5) across studies?

  • Answer : Conduct meta-analyses to identify confounding variables (e.g., synthesis route, testing protocols). Use statistical tools like ANOVA to compare datasets. Replicate conflicting experiments under standardized conditions (e.g., identical electrolyte concentrations, scan rates). Publish raw data and detailed protocols to enhance transparency .

Q. What strategies optimize the interfacial dynamics between La–Pt (1/5) and support materials (e.g., carbon nanotubes) to enhance charge transfer?

  • Answer : Functionalize supports with oxygen-containing groups (e.g., carboxyl, hydroxyl) to improve metal adhesion. Use X-ray photoelectron spectroscopy (XPS) to analyze bonding interactions. Test charge-transfer resistance via electrochemical impedance spectroscopy (EIS). Optimize by varying support pretreatment methods (e.g., acid oxidation, plasma etching) .

Q. How does non-stoichiometric behavior in La–Pt (1/5) affect its electronic properties, and how can this be quantified?

  • Answer : Non-stoichiometry alters electron density via vacancy formation. Density functional theory (DFT) simulations predict band structure modifications, while ultraviolet photoelectron spectroscopy (UPS) measures work function changes. Correlate findings with catalytic activity to identify optimal vacancy concentrations .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing catalytic stability data from accelerated stress tests (ASTs)?

  • Answer : Apply Weibull distribution models to predict catalyst lifetime based on degradation rates. Use linear regression to correlate voltage loss cycles with particle coalescence (via TEM). Report confidence intervals and outliers, and provide raw datasets in supplementary materials .

Q. How should researchers present large datasets (e.g., in situ XRD during thermal cycling) without overwhelming the main text?

  • Answer : Summarize key trends (e.g., lattice expansion coefficients) in the main text. Deposit full datasets in repositories like Figshare or Zenodo, citing DOIs. Use embedded interactive plots in digital publications for reader access .

Tables for Reference

Table 1 : Applications of La–Pt (1/5) in Energy Technologies

ApplicationKey MetricsCharacterization Techniques
Fuel Cell CatalystsMass activity, stability (>30k cycles)RDE, CV, EIS
Hydrogen ElectrolysisOverpotential @ 10 mA/cm²Chronopotentiometry, SEM
ThermoelectricsZT value, thermal conductivitySeebeck coefficient measurements
Adapted from QTR 2015 and Nano Research 2022 .

Table 2 : Common Pitfalls in La–Pt (1/5) Research

IssueSolution
Inconsistent ORR dataStandardize testing protocols
Poor alloy homogeneityOptimize annealing duration/temperature
Unreported error marginsApply Gaussian error propagation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.